molecular formula C10H14O B1583350 4-Isopropylanisole CAS No. 4132-48-3

4-Isopropylanisole

Cat. No. B1583350
CAS RN: 4132-48-3
M. Wt: 150.22 g/mol
InChI Key: JULZQKLZSNOEEJ-UHFFFAOYSA-N
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Description

4-Isopropylanisole, also known as 1-isopropyl-4-methoxybenzene, 4-methoxycumene, p-isopropylanisole, and other synonyms , is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Isopropylanisole is represented by the InChI code 1S/C10H14O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8H,1-3H3 . The compound consists of a benzene ring substituted with a methoxy group (OCH3) and an isopropyl group (iPr or (CH3)2CH).


Physical And Chemical Properties Analysis

4-Isopropylanisole is a solid or liquid at room temperature . It has a density of 0.935 g/mL at 25 °C . The boiling point is between 212°C to 213°C , and the flash point is 83°C (181°F) . The refractive index is 1.503 .

Scientific Research Applications

1. Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution studies on 4-Isopropylanisole have provided insights into the kinetics and products of nitration in aqueous sulphuric acid. Notably, 4-Isopropyl-phenol and -anisole are nitrated at near-encounter rates, indicating potential for specific chemical transformations (Manglik et al., 1980).

2. Analytical Chemistry: Detection in Soil

In analytical chemistry, a high-performance liquid chromatography procedure was developed for the simultaneous determination of Isoproturon and its main metabolite, 4-isopropylaniline, in soil. This methodology offers a precise and simple approach for routine residue analyses, applicable to industrial control of isoproturon production (Li Fang-shi, 2005).

3. Insect Repellency Research

Research on the repellent properties of 4-Isopropylanisole derivatives, specifically 4-allylanisole, has shown effectiveness against the southern pine beetle. This compound, produced by certain pine species, demonstrated significant repellency in both laboratory and field tests, indicating its potential for pest control applications (Hayes et al., 1994).

4. Neuroprostane Research

The study of isoprostanes, specifically neuroprostanes derived from docosahexaenoic acid oxidation, includes research on 4-series compounds. This research enhances understanding of oxidative stress biomarkers and their role in human diseases (Yin et al., 2005).

5. Enzyme Kinetics and Neurophysiology

4-Aminopyridine studies contribute to neurophysiology and enzyme kinetics, particularly in understanding the effects on CA1 pyramidal cells of the hippocampus. This research provides insight into the cellular mechanisms underlying nervous system function and disorders (Perreault & Avoli, 1989).

6. Agricultural and Environmental Studies

Studies on 4-Nonylphenol isomers during biosolids composting and their transformation in soil demonstrate the environmental impact and degradation pathways of this compound, relevant in agricultural and environmental sciences (Das & Xia, 2008; Hseu, 2006).

Safety And Hazards

4-Isopropylanisole is classified as a combustible liquid (Hazard Statement: H227) . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

1-methoxy-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULZQKLZSNOEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194292
Record name p-Isopropylanisole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylanisole

CAS RN

4132-48-3
Record name 4-Isopropylanisole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropylanisole
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Record name p-Isopropylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-isopropylanisole
Source European Chemicals Agency (ECHA)
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Record name 4-ISOPROPYLANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZHK779KMX
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Synthesis routes and methods

Procedure details

In a dry sealable Schlenk flask under an argon atmosphere 0.0364 g (0.061 mmol) (S,S)-ethylene-1,2-bisη5 -4,5,6,7-tetrahydro-1-indenyl)titanium (S)-1,1'-binaphth-2,2'-diolate was dissolved in THF (10 mL). The vessel was degassed by exposure to vacuum (2×~10 sec), put under an atmosphere of hydrogen and subsequently cooled to 0° C. in an ice water bath. After equilibration, a solution of n-butyllithium (0.075 mL, 1.58 M in hexanes, 0.118 mmol, 1.94 equiv) was added and the mixture was allowed to stir for 10 min. Phenylsilane (0.017 mL, 0.133 mmol, 2.4 equiv) and 0.189 g (1.17 mmol, 19.2 equiv) E-2-(4-methoxyphenyl)-2-butene were then added. The flask was sealed and the solution moved into a dry box and transferred to a Parr® high pressure reaction vessel containing a magnetic stir bar. The pressure vessel was sealed and moved to a fume hood where it was charged to 2100 psig with hydrogen and placed in an oil bath at 69° C. The reaction mixture was allowed to stir for 65 h. The vessel was cooled to room temperature, vented and opened to air. The reaction mixture was worked up by partitioning between diethyl ether/hexane (1/4) and water and separating the layers. The organic extract was distilled at reduced pressure to yield 0.133g (0.811 mmol, 69%) of 2-(4-methoxyphenyl)propane with an ee of 96.2%.
[Compound]
Name
titanium (S)-1,1'-binaphth-2,2'-diolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.075 mL
Type
reactant
Reaction Step Two
Quantity
0.017 mL
Type
reactant
Reaction Step Three
Quantity
0.189 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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